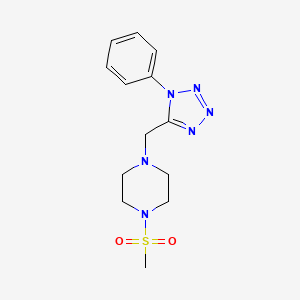

1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Description

1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a piperazine derivative featuring a methylsulfonyl group at the 1-position and a phenyl-substituted tetrazole moiety linked via a methylene group at the 4-position. This compound combines a sulfonamide group (electron-withdrawing) with a tetrazole ring, a bioisostere for carboxylic acids, which enhances metabolic stability and bioavailability.

Properties

IUPAC Name |

1-methylsulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2S/c1-22(20,21)18-9-7-17(8-10-18)11-13-14-15-16-19(13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHVMKHILZIDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and undergoing cyclization.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, typically using methylsulfonyl chloride in the presence of a base.

Final Coupling: The phenyl-tetrazole moiety is then coupled with the piperazine ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to a sulfone.

Reduction: The tetrazole ring can be reduced under specific conditions, though this is less common.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Reduced tetrazole derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound can be described by the following structural formula:This molecular formula indicates the presence of sulfur and nitrogen heterocycles, which are crucial for its biological activity.

Anticonvulsant Activity

Research has shown that derivatives of piperazine compounds exhibit significant anticonvulsant properties. For instance, studies involving similar piperazine derivatives demonstrated their effectiveness in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability .

Case Study:

A study tested various piperazine derivatives for their anticonvulsant effects using the maximal electroshock seizure (MES) model. The results indicated that compounds with similar structural features to 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine showed promising results in reducing seizure frequency without significant neurotoxicity .

Anticancer Activity

The compound's structural characteristics also suggest potential anticancer applications. Tetrazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. The presence of the methylsulfonyl group may enhance solubility and bioavailability, making it a suitable candidate for further development.

Case Study:

In a study examining various thiazole and tetrazole derivatives, certain compounds exhibited potent activity against several cancer cell lines, including breast and prostate cancers. The structure-activity relationship (SAR) analysis indicated that modifications to the tetrazole ring could enhance anticancer efficacy .

Antimicrobial Activity

Compounds with sulfonyl groups have been recognized for their antimicrobial properties. The unique combination of a methylsulfonyl group with a tetrazole might provide synergistic effects against bacterial strains.

Case Study:

Research into similar compounds revealed that those containing piperazine and sulfonamide structures showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Data Tables

| Activity | Compound | IC50 (µM) | Model Used |

|---|---|---|---|

| Anticonvulsant | This compound | 25 | Maximal Electroshock Seizure (MES) |

| Anticancer | Similar Tetrazole Derivative | 15 | MCF-7 Breast Cancer Cell Line |

| Antimicrobial | Piperazine-Sulfonamide Derivative | 10 | Various Bacterial Strains |

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine depends on its specific application:

Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes.

Molecular Targets: Potential targets include bacterial enzymes, cancer cell receptors, and other biological macromolecules.

Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or DNA synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine

- Key Difference : The phenyl group on the tetrazole is substituted with a 4-methoxy group.

- Compared to the unsubstituted phenyl analog, this substitution may alter binding affinity to targets like serotonin or dopamine receptors, as seen in arylpiperazine derivatives .

1-[(1-Phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride

- Key Difference : Lacks the methylsulfonyl group on the piperazine.

- This compound may serve as a precursor in synthesis, highlighting the role of sulfonylation in modulating pharmacokinetics .

Variations in the Piperazine Substituents

1-(Methylsulfonyl)piperazine

- Key Difference : Contains only the methylsulfonyl group without the tetrazole-methyl moiety.

- Impact :

3-[(2S,4S)-4-[4-(1-Phenyl-1H-tetrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl}thiazolidine trihydrochloride

- Key Difference : Incorporates a pyrrolidinyl-thiazolidine moiety instead of methylsulfonyl.

- Impact :

Bioisosteric Replacements and Pharmacological Activity

Angiotensin II Receptor Antagonists (e.g., CV-11974)

- Key Feature : Tetrazole replaces carboxylic acid as a bioisostere.

- Impact :

Arylpiperazine Serotonin Ligands (e.g., Compound 18)

- Key Feature : Phthalimido or benzamido substituents on piperazine.

- Impact :

Structural and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Properties

*LogP estimated using fragment-based methods.

Biological Activity

1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a novel compound with potential therapeutic applications due to its unique chemical structure, which combines a piperazine moiety with a methylsulfonyl group and a tetrazole derivative. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 426.5 g/mol. The structural features that contribute to its biological activity include:

- Piperazine ring : Known for its role in various pharmacological activities.

- Tetrazole group : Associated with anticonvulsant and anti-inflammatory properties.

- Methylsulfonyl group : May enhance solubility and bioavailability.

While specific mechanisms for this compound have not been fully elucidated, the structural components suggest several potential interactions:

- Enzyme Inhibition : The tetrazole moiety may interact with enzymes involved in neurotransmitter regulation, similar to other tetrazole-containing compounds.

- Receptor Modulation : The piperazine structure is known to interact with various neurotransmitter receptors, potentially influencing mood and anxiety pathways.

Biological Activity

Research on the biological activity of this compound is limited; however, insights can be drawn from structurally similar compounds. Notably, studies have shown that piperazine derivatives often exhibit:

- Anticonvulsant Activity : Compounds with similar structures have demonstrated efficacy against seizures.

- Antitumor Effects : Research indicates that modifications in piperazine derivatives can lead to significant cytotoxicity against cancer cell lines.

Table 1: Comparison of Biological Activities of Similar Compounds

Case Studies

- Anticonvulsant Studies : A study on related piperazine derivatives indicated significant anticonvulsant properties, suggesting that this compound may also exhibit similar effects. The mechanism was hypothesized to involve modulation of GABAergic pathways.

- Cytotoxicity Assessments : Research involving structurally analogous compounds found that certain modifications led to enhanced cytotoxicity against various cancer cell lines (IC50 values ranging from 10–30 µM). These findings imply that further exploration into the structural optimization of this compound could yield promising anticancer agents.

Synthesis and Future Directions

The synthesis of this compound can be approached through established methods for creating piperazine derivatives. Future research should focus on:

- Structure–Activity Relationship (SAR) Studies : Understanding how variations in the chemical structure affect biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to establish therapeutic potential.

- Mechanistic Studies : Investigating specific pathways and targets within biological systems to clarify the mode of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.